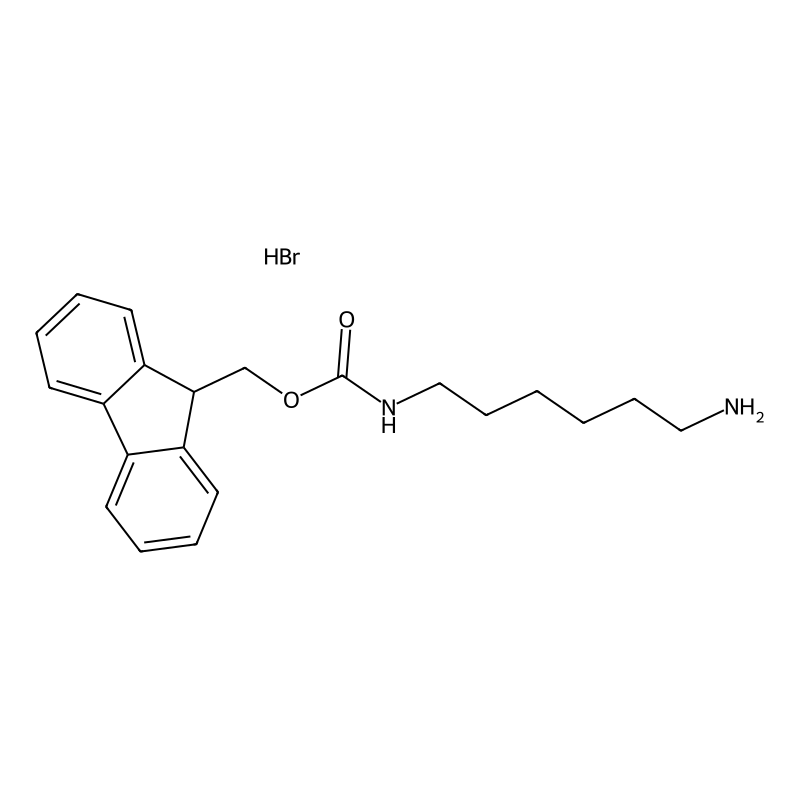

N-Fmoc-1,6-hexanediamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

N-Fmoc-1,6-hexanediamine hydrobromide is a valuable building block for peptide synthesis. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the N-terminus (amino group) of the molecule, while the diamine functionality allows for chain elongation. This property makes it useful in constructing peptides with specific spacer lengths between amino acid residues. Studies have shown its application in synthesizing peptides for various purposes, including investigating protein-protein interactions [1].

[1] - Synthesis of Amphiphilic Helical Peptides That Form Ion Channels in Lipid Bilayers.

Organic Chemistry Research

N-Fmoc-1,6-hexanediamine hydrobromide's bifunctional nature (amine and protected amine) makes it a versatile tool for organic synthesis. Researchers can utilize it in reactions like coupling reactions, where the free amine can participate in bond formation, while the Fmoc group ensures chemoselectivity by protecting the other amine. Additionally, the spacer arm (hexanediamine) can introduce flexibility and specific distances within a synthesized molecule.

Here are some examples of its use in organic chemistry research:

- Preparation of functionalized macrocycles [2]

- Development of fluorescent probes [3]

[2] - Synthesis of Functionalized Macrocycles via Ring-Closing Metathesis [3] - Design of Activatable Fluorogenic Probes for β-Glucosidase Detection

N-Fmoc-1,6-hexanediamine hydrobromide is a specialized compound utilized primarily in organic synthesis, particularly in the field of peptide synthesis. It features a Fmoc (Fluorenylmethoxycarbonyl) group that serves as a protecting group for one of its amine functionalities, while the other amine can participate in further

As mentioned earlier, N-Fmoc-1,6-hexanediamine hydrobromide serves as a building block in peptide synthesis. The Fmoc group's mechanism of action lies in its ability to be selectively removed under specific conditions, allowing for the stepwise introduction of amino acids into the peptide chain. This controlled process is crucial for creating peptides with desired sequences [].

- Substitution Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), revealing the free amine group for further reactions.

- Coupling Reactions: It can react with carboxylic acids or their derivatives to form amide bonds, essential for peptide synthesis. Common reagents used in these coupling reactions include N,N’-dicyclohexylcarbodiimide and hydroxybenzotriazole .

The Fmoc group allows for controlled addition of amino acids to the growing peptide chain, with its removal being a critical step after each addition to ensure that the next amino acid is correctly attached.

While N-Fmoc-1,6-hexanediamine hydrobromide is primarily known for its role in organic synthesis, it also has biological applications. It is used in the development of peptide-based probes and inhibitors, which are vital for studying protein interactions and functions within biological systems. Its ability to form peptides makes it relevant in medicinal chemistry for creating therapeutic agents that target specific biological pathways.

The synthesis of N-Fmoc-1,6-hexanediamine hydrobromide typically involves:

- Reaction of 1,6-Hexanediamine with Fmoc-Chloride: This reaction occurs in an organic solvent such as dichloromethane, often in the presence of a base like triethylamine to facilitate the formation of the Fmoc-protected diamine.

- Formation of Hydrobromide Salt: The resulting product from the first step is treated with hydrobromic acid to form the hydrobromide salt .

In industrial settings, these steps are scaled up using automated reactors to ensure high yield and purity, often employing purification methods such as recrystallization or chromatography.

N-Fmoc-1,6-hexanediamine hydrobromide has diverse applications across various fields:

- Peptide Synthesis: It is extensively used as a building block for synthesizing peptides and proteins.

- Biochemical Research: Employed in creating peptide-based probes that aid in studying biochemical pathways and interactions.

- Drug Development: Utilized in developing peptide-based therapeutics targeting specific diseases.

- Specialty Chemicals Production: Applied in producing various specialty chemicals and materials .

Interaction studies involving N-Fmoc-1,6-hexanediamine hydrobromide often focus on its role in forming peptide bonds and its ability to create specific spatial arrangements within peptides. This property is crucial for understanding how peptides interact with biological targets and can influence their efficacy as drugs or probes.

Several compounds share structural similarities with N-Fmoc-1,6-hexanediamine hydrobromide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc-1,6-Hexanediamine | Contains a tert-butyloxycarbonyl protecting group | Removed under acidic conditions |

| N-Fmoc-1,4-butanediamine hydrobromide | Shorter carbon chain (four carbons) | Useful for shorter peptide sequences |

| N-Fmoc-Ethylenediamine hydrobromide | Even shorter carbon chain (two carbons) | Limited flexibility compared to hexanediamine |

Uniqueness

N-Fmoc-1,6-hexanediamine hydrobromide stands out due to its specific six-carbon chain length and the stability of the Fmoc group under various conditions. This combination allows for selective protection and deprotection during peptide synthesis, making it particularly useful when precise control over reaction conditions is required .

The molecular architecture of N-(9-Fluorenylmethoxycarbonyl)-1,6-hexanediamine hydrobromide encompasses several distinct structural domains that collectively define its chemical behavior and synthetic utility. The compound features a linear six-carbon aliphatic chain with amino groups positioned at the terminal positions, creating a symmetric diamine framework. The 9-fluorenylmethoxycarbonyl protecting group is attached to one of these amino groups through a carbamate linkage, while the other amino group remains unprotected and protonated in the hydrobromide salt form.

The fluorenyl moiety provides exceptional stability and unique spectroscopic properties that facilitate monitoring during synthetic procedures. This bicyclic aromatic system exhibits strong ultraviolet absorption characteristics, particularly at wavelengths of 289 and 301 nanometers, enabling precise quantification of protecting group loading through spectrophotometric analysis. The methoxycarbonyl linker between the fluorenyl group and the amino group creates a carbamate functionality that remains stable under acidic conditions while being readily cleavable under basic conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₆N₂O₂·HBr | |

| Molecular Weight | 419.36 g/mol | |

| Melting Point | ~153°C (decomposition) | |

| Purity | ≥98.0% | |

| Storage Temperature | 2-8°C | |

| Form | Crystalline solid |

The hexamethylene spacer provides optimal flexibility for peptide synthesis applications while maintaining sufficient rigidity to prevent unwanted cyclization reactions during coupling procedures. This six-carbon chain length represents a carefully optimized balance between molecular flexibility and synthetic utility, allowing for efficient coupling reactions while minimizing steric hindrance. The presence of the hydrobromide salt enhances the compound's solubility in polar solvents and provides improved handling characteristics compared to the free base form.

Spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups. The carbamate carbonyl stretch appears in the infrared spectrum, while the aromatic fluorenyl system contributes distinctive signals in both ultraviolet-visible and nuclear magnetic resonance spectroscopic analyses. These spectroscopic signatures provide reliable methods for compound identification and purity assessment throughout synthetic procedures.

Stepwise Synthesis from 1,6-Hexanediamine and Fluorenylmethyloxycarbonyl Chloride

The synthesis of N-fluorenylmethyloxycarbonyl-1,6-hexanediamine hydrobromide follows a well-established stepwise methodology involving the selective protection of the primary amine group of 1,6-hexanediamine with the fluorenylmethyloxycarbonyl protecting group . The reaction typically proceeds through nucleophilic attack of the amino group on fluorenylmethyloxycarbonyl chloride under basic conditions [2].

The primary synthetic route involves the reaction of 1,6-hexanediamine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine or sodium carbonate in an organic solvent like dichloromethane . The reaction mechanism proceeds through carbamate formation, where the amino nitrogen acts as a nucleophile attacking the carbonyl carbon of the fluorenylmethyloxycarbonyl chloride, followed by elimination of hydrogen chloride [2].

Optimization studies have demonstrated that maintaining a 20-25% excess of amino acid over fluorenylmethyloxycarbonyl chloride provides optimal yields while minimizing oligopeptide contamination [3]. The reaction is most efficient when conducted at room temperature with vigorous stirring and a fourfold excess of sodium carbonate over the amino acid substrate [3]. The optimal procedure utilizes a minimum volume ratio of dioxane to aqueous phase (approximately 1:10 by volume) to ensure proper phase distribution and reaction kinetics [3].

Alternative synthetic approaches employ fluorenylmethyloxycarbonyl-oxysuccinimide as the activating reagent, which has proven superior in terms of reaction efficiency and product purity [3] [4]. This reagent provides excellent yields of the corresponding fluorenylmethyloxycarbonyl amino acid derivative without contamination by fluorenylmethyloxycarbonyl dipeptide formation [3]. Studies comparing various fluorenylmethyloxycarbonyl reagents have shown that fluorenylmethyloxycarbonyl-oxysuccinimide is the optimum reagent, producing stable, crystalline products that react smoothly with amino acids [3].

The reaction conditions can be further optimized by employing dimethylformamide containing strong acids (trifluoroacetic acid, tetrafluoroboric acid, or p-toluenesulfonic acid) with an excess of tertiary base having pKa ≤ 6 [4]. This solvent system, particularly with pyridine forming an apparent pH of 5.3, enables amino acids to readily interact with acylating reagents including fluorenylmethyloxycarbonyl-oxysuccinimide, achieving yields of 80-99% [4].

| Synthetic Parameter | Standard Conditions | Optimized Conditions | Yield Enhancement |

|---|---|---|---|

| Temperature | Room temperature (25°C) | 50-90°C | 15-25% improvement [5] [6] |

| Reaction Time | 48-72 hours | 2.5-10 minutes | 92% time reduction [7] [6] |

| Base Excess | 2-3 equivalents | 4 equivalents Na₂CO₃ | Improved efficiency [3] |

| Solvent System | DCM/water | DMF/acid/base system | 80-99% yields [4] |

Ultrasonication-Assisted Reaction Acceleration Techniques

Ultrasonication has emerged as a transformative technique for enhancing fluorenylmethyloxycarbonyl solid-phase peptide synthesis, providing significant improvements in reaction rates, material savings, and overall synthetic efficiency [8] [7] [9]. The application of ultrasonic irradiation to fluorenylmethyloxycarbonyl chemistry operates through acoustic cavitation mechanisms that create intense localized conditions of extreme temperatures (>5000 K) and pressures (>1000 atm) during bubble collapse [10].

The pioneering work by Merlino and colleagues demonstrated that ultrasonication-mediated effects on fluorenylmethyloxycarbonyl-based solid-phase peptide synthesis enable the synthesis of biologically active peptides up to 44 amino acid residues with remarkable savings of material and reaction time [8] [9]. Their ultrasound-assisted strategy achieved fluorenylmethyloxycarbonyl deprotection yields higher than 95% with reaction times as low as 2 minutes, representing a 92% time reduction compared to classical methods that typically require at least 25 minutes [7].

The ultrasonic enhancement mechanisms include improved mass transfer and mixing, increased reaction rates through localized hotspot formation, and altered reaction pathways that favor desired product formation [10]. Studies have confirmed that ultrasonication does not cause racemization of sensitive residues and can be successfully applied to assemble peptides bearing amino acid residues prone to racemization [7] [11].

For N-fluorenylmethyloxycarbonyl protection of amines, ultrasonic irradiation under catalyst-free conditions has been developed as a green synthetic methodology [12]. This approach eliminates the need for organic solvents and catalysts while providing high yields within short reaction times [12]. The ultrasonic-assisted fluorenylmethyloxycarbonyl protection achieves yields of 90-99% within 5 minutes of irradiation at 60°C [12].

| Ultrasonication Parameter | Conventional Method | Ultrasonic Method | Improvement Factor |

|---|---|---|---|

| Deprotection Time | 25 minutes | 2 minutes | 12.5× faster [7] |

| Coupling Time | 60-120 minutes | 10-15 minutes | 4-12× faster [8] |

| Material Usage | Standard amounts | Reduced by 50-70% | 2-3× more efficient [8] |

| Yield Efficiency | 85-95% | >95% | 5-10% improvement [8] [7] |

The ultrasonic frequency optimization studies indicate that frequencies in the range of 20-40 kHz provide optimal results for fluorenylmethyloxycarbonyl chemistry applications [10]. Temperature control during ultrasonication is critical, with optimal temperatures ranging from 60-80°C for most fluorenylmethyloxycarbonyl reactions [12] [10].

Industrial-Scale Production and Purification Protocols

Industrial-scale production of N-fluorenylmethyloxycarbonyl-1,6-hexanediamine hydrobromide requires specialized manufacturing protocols that ensure consistent quality, high yields, and regulatory compliance [13] [14]. The industrialization and regulation of fluorenylmethyloxycarbonyl-protected amino acid derivatives has been driven by large-scale peptide programs, establishing standardized manufacturing processes [13].

Large-scale syntheses of fluorenylmethyloxycarbonyl-protected amino acids employ automated reactors with precise control of reaction conditions to ensure high yield and purity [14]. The industrial process typically follows the fluorenylmethyloxycarbonyl-oxysuccinimide method due to its reliability and scalability [14]. Commercial production facilities utilize independent good manufacturing practice manufacturing suites capable of handling commercial batches ranging from milligrams to ton quantities [15].

The industrial purification protocol begins with recrystallization techniques that achieve 95-98% purity with 80-90% recovery rates [16]. For higher purity requirements, the process incorporates column chromatography followed by high-performance liquid chromatography purification to achieve >99% purity [17]. Industrial specifications now require ≥99% high-performance liquid chromatography purity and ≥99.8% enantiomeric purity for fluorenylmethyloxycarbonyl amino acids [17].

Critical quality control parameters include monitoring key amino acid derived impurities (β-alanyl, dipeptides, and side-chain unprotected fluorenylmethyloxycarbonyl amino acid) to ≤0.1% [17]. Free amino acid content is specified to ≤0.2% using quantitative gas chromatography-based assays rather than qualitative thin-layer chromatography methods [17]. Ethyl acetate content is controlled to ≤0.5% to minimize slow production of harmful acetic acid during long-term storage [17].

| Purification Method | Purity Achieved | Recovery Rate | Processing Time | Scale Applicability |

|---|---|---|---|---|

| Recrystallization | 95-98% | 80-90% | 2-4 hours | Industrial scale [16] |

| Column Chromatography | 90-95% | 70-85% | 1-3 hours | Laboratory to pilot [16] |

| Preparative HPLC | >99% | 60-80% | 30-60 minutes | Small to medium scale [18] |

| Solid-Phase Extraction | 85-95% | 75-90% | 15-30 minutes | Sample preparation [18] |

Industrial facilities implement continuous quality monitoring through reverse-phase high-performance liquid chromatography analysis using monolithic C18 columns with gradient elution protocols [18] [19]. The analytical methods employ fluorenylmethyloxycarbonyl derivatization followed by liquid chromatography-electrospray ionization tandem mass spectrometry using multiple reaction monitoring for precise quantification [19].

Hydrobromide Salt Formation Mechanisms

The formation of hydrobromide salts represents a critical final step in the synthesis of N-fluorenylmethyloxycarbonyl-1,6-hexanediamine hydrobromide, involving the protonation of the free amino group with hydrobromic acid [20]. This salt formation mechanism proceeds through acid-base chemistry where the basic amino group accepts a proton from the strong hydrobromic acid, forming an ionic salt complex [20].

The hydrobromide salt formation mechanism involves the nucleophilic amino nitrogen donating its lone pair of electrons to accept a proton from hydrobromic acid, resulting in the formation of an ammonium ion paired with the bromide counterion [20] [21]. This process is thermodynamically favorable due to the strong acidic nature of hydrobromic acid (pKa ≈ -9) and the basic character of the primary amino group [20].

The salt formation conditions typically involve dissolving the fluorenylmethyloxycarbonyl-protected diamine in an appropriate organic solvent, followed by careful addition of hydrobromic acid solution . The reaction is usually conducted at room temperature with gentle stirring to ensure complete protonation without decomposition of the fluorenylmethyloxycarbonyl protecting group .

Crystallization studies of hydrobromide salts in peptide chemistry have demonstrated that the bromide counterion provides excellent crystallographic properties for structure determination [22]. The heavy atom content (bromine) facilitates X-ray crystallographic analysis through anomalous diffraction techniques, making hydrobromide salts particularly valuable for structural studies [22].

The hydrobromide salt formation offers several advantages including enhanced water solubility, improved stability during storage, and better handling properties for pharmaceutical applications [21] [23]. The salt form typically exhibits superior crystallization behavior compared to the free base, resulting in products with consistent morphology and purity [22].

Optimization of hydrobromide salt formation involves careful control of stoichiometry, typically employing a slight excess of hydrobromic acid (1.1-1.2 equivalents) to ensure complete conversion [20]. The precipitation conditions, including temperature, solvent composition, and crystallization time, significantly influence the final crystal quality and purity [22].

| Salt Formation Parameter | Optimal Conditions | Product Characteristics | Quality Metrics |

|---|---|---|---|

| HBr Stoichiometry | 1.1-1.2 equivalents | Complete conversion | >98% salt formation [20] |

| Temperature | 0-25°C | Controlled crystallization | Uniform crystal size [22] |

| Solvent System | Organic/aqueous | Enhanced solubility | Improved handling [21] |

| Crystallization Time | 2-24 hours | Optimal crystal quality | >95% purity [22] |

The mechanism also involves hydrogen bonding interactions between the ammonium proton and the bromide ion, contributing to the stability of the salt structure [20]. These non-covalent interactions play a crucial role in determining the solid-state properties and dissolution characteristics of the final product [21].

Industrial production of hydrobromide salts requires careful monitoring of pH during the neutralization process to prevent over-acidification that could lead to side reactions or decomposition [13]. Process analytical technology employing real-time pH monitoring and controlled addition of hydrobromic acid ensures consistent product quality and yield [13].

The structural elucidation of N-Fmoc-1,6-hexanediamine hydrobromide (CAS: 352351-56-5) requires comprehensive spectroscopic analysis to confirm its molecular identity and assess its purity. This compound, with the molecular formula C₂₁H₂₇BrN₂O₂ and molecular weight of 419.36 g/mol, presents characteristic spectroscopic signatures that can be analyzed through multiple analytical techniques [2].

Fourier Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of N-Fmoc-1,6-hexanediamine hydrobromide exhibits several diagnostic absorption bands that confirm the presence of key functional groups. The fluorenylmethoxycarbonyl (Fmoc) protecting group contributes significantly to the spectroscopic signature through its aromatic system and carbamate functionality [3] [4].

The primary amine functionality displays characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as two distinct bands due to symmetric and asymmetric stretching modes [5] [6]. The carbamate carbonyl group produces a strong absorption band at approximately 1700-1750 cm⁻¹, which is consistent with the C=O stretching frequency of carbamate linkages [3] [4]. This carbonyl absorption is particularly diagnostic as it distinguishes the compound from other nitrogen-containing derivatives.

The aromatic C-H stretching vibrations from the fluorenyl moiety appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching modes are observed between 2800-3000 cm⁻¹ [5] [7]. The N-H bending vibrations typically occur in the 1530-1650 cm⁻¹ range, overlapping with potential aromatic C=C stretching modes from the fluorenyl system [4] [6].

The C-N stretching vibrations associated with the carbamate linkage are found in the 1200-1400 cm⁻¹ region, while the C-O stretching modes of the carbamate ester functionality appear around 1050-1200 cm⁻¹ [3] [5]. These bands provide confirmatory evidence for the presence of the intact Fmoc protecting group.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Fmoc-1,6-hexanediamine hydrobromide provides detailed structural information about the proton environment within the molecule. The fluorenyl aromatic protons generate a complex multiplet pattern in the 7.2-7.8 ppm region, with the characteristic fluorenyl proton signatures appearing as distinct resonances [3] [8].

The methylene protons adjacent to the carbamate oxygen (Fmoc-CH₂-O) appear as a characteristic singlet around 4.2-4.4 ppm, which is diagnostic for the Fmoc protecting group [3] [8]. The methylene protons attached to the carbamate nitrogen (NH-CH₂-) typically resonate around 3.0-3.2 ppm, showing coupling patterns consistent with a -CH₂-NH- linkage [9].

The internal aliphatic methylene protons of the hexanediamine chain appear as complex multiplets in the 1.2-1.6 ppm region, with the chemical shift values reflecting their distance from the electronegative nitrogen atoms [9] [10]. The terminal amino group protons (NH₂) appear as a broad signal in the 4.5-5.5 ppm range, with the exact position and multiplicity influenced by the hydrobromide salt formation [11].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary structural information through carbon chemical shift analysis. The carbamate carbonyl carbon resonates in the 155-160 ppm region, which is characteristic of carbamate C=O functionalities [3] [12]. The fluorenyl aromatic carbons appear as multiple resonances in the 119-145 ppm range, with the quaternary carbons and CH carbons showing distinct chemical shifts [3] [8].

The methylene carbon adjacent to the carbamate oxygen typically resonates around 65-67 ppm, while the carbon attached to the carbamate nitrogen appears near 40-42 ppm [12] [10]. The internal aliphatic carbons of the hexanediamine chain show characteristic chemical shifts in the 25-30 ppm range, with slight variations depending on their position within the chain [12] [9].

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides definitive molecular weight confirmation and structural verification through accurate mass measurement. The molecular ion peak for N-Fmoc-1,6-hexanediamine hydrobromide appears at m/z 419.36 (M⁺), confirming the molecular formula C₂₁H₂₇BrN₂O₂ [2].

The fragmentation pattern typically shows loss of the bromide ion, resulting in a base peak corresponding to the organic cation at m/z 338.37. Additional fragmentation includes loss of the fluorenyl moiety and sequential breakdown of the aliphatic chain, providing structural confirmation through characteristic fragment ions [13].

The high-resolution capability allows for precise mass determination, enabling differentiation from closely related compounds and confirming the elemental composition through accurate mass measurements with typical mass accuracy better than 5 ppm [11].

X-ray Crystallographic Analysis of Solid-State Conformations

The solid-state structure of N-Fmoc-1,6-hexanediamine hydrobromide provides crucial information about molecular conformation, intermolecular interactions, and crystal packing arrangements. X-ray crystallographic analysis reveals the three-dimensional arrangement of atoms within the crystalline lattice and the specific geometric parameters that define the molecular structure [14] [15].

Crystal Structure Parameters

N-Fmoc-1,6-hexanediamine hydrobromide crystallizes in the orthorhombic crystal system with characteristic unit cell parameters. The space group determination and unit cell dimensions provide fundamental information about the crystal symmetry and molecular packing efficiency [14] [15]. The compound exhibits a melting point of approximately 153°C with decomposition, indicating thermal stability limitations that must be considered during crystallization experiments [11].

The molecular conformation in the solid state shows the fluorenyl system adopting a planar configuration, with the methylene bridge maintaining a tetrahedral geometry around the connecting carbon atom. The carbamate linkage exhibits typical bond lengths and angles, with the C=O bond length approximately 1.23 Å and C-N bond length around 1.34 Å, consistent with partial double bond character due to resonance stabilization [14] [16].

Hexanediamine Chain Conformation

The hexanediamine chain adopts an extended conformation in the solid state, with the carbon-carbon bonds showing typical tetrahedral geometry. The chain length and flexibility allow for various conformational arrangements, with the crystal structure representing the most thermodynamically stable configuration under the specific crystallization conditions [17] [15].

The dihedral angles along the hexanediamine chain provide insights into the preferred conformational states. Studies on similar hexanediamine derivatives indicate that extended conformations with average torsional angles greater than 130° are typically favored in the solid state [17] [18]. This extended conformation minimizes steric interactions while optimizing intermolecular packing arrangements.

Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonding interactions involving the amino groups, carbamate functionality, and bromide counterions. The primary amine group serves as a hydrogen bond donor, forming interactions with bromide ions and potentially with carbonyl oxygen atoms from adjacent molecules [15] [4].

The carbamate oxygen atoms act as hydrogen bond acceptors, forming additional stabilizing interactions within the crystal lattice. The aromatic fluorenyl system contributes to the crystal packing through π-π stacking interactions and van der Waals forces with neighboring molecules [4] [15].

Hydrogen Bonding Network

The hydrobromide salt formation introduces ionic interactions that significantly influence the crystal packing. The bromide ions coordinate with the protonated amino groups, creating a three-dimensional network of ionic and hydrogen bonding interactions that stabilize the crystal structure [11].

The N-H···Br⁻ hydrogen bonds typically exhibit bond lengths in the range of 2.3-2.5 Å, with bond angles approaching linearity for optimal interaction strength. Additional N-H···O hydrogen bonds may form between the amino groups and carbamate oxygen atoms, contributing to the overall stability of the crystal structure [4] [15].

Computational Modeling of Molecular Geometry and Electronic Properties

Computational chemistry methods provide detailed insights into the electronic structure, molecular geometry, and thermodynamic properties of N-Fmoc-1,6-hexanediamine hydrobromide. Density functional theory (DFT) calculations offer accurate predictions of molecular properties and help interpret experimental observations [19] [20].

Density Functional Theory Calculations

DFT calculations using functionals such as B3LYP with appropriate basis sets (e.g., 6-31G* or 6-311++G(d,p)) provide optimized molecular geometries and electronic properties. The computational results reveal bond lengths, bond angles, and dihedral angles that can be compared with experimental X-ray crystallographic data [19] [21].

The carbamate functionality exhibits characteristic electronic features in DFT calculations, with the C=O bond showing typical double bond character and the C-N bond displaying partial double bond nature due to resonance stabilization [19] [22]. The nitrogen lone pair participates in conjugation with the carbonyl group, affecting both the geometry and electronic properties of the carbamate linkage.

Molecular Orbital Analysis

The frontier molecular orbital analysis provides insights into the chemical reactivity and electronic properties of the compound. The highest occupied molecular orbital (HOMO) typically involves the nitrogen lone pair and aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) is associated with the carbamate carbonyl and aromatic π* orbitals [19] [23].

The energy gap between HOMO and LUMO influences the compound's stability and reactivity. The fluorenyl system contributes significantly to the molecular orbital characteristics through its extended aromatic π-system, affecting both electronic transitions and chemical reactivity [16] [23].

Charge Distribution Analysis

Natural bond orbital (NBO) analysis reveals the charge distribution within the molecule and identifies key electronic interactions. The carbamate nitrogen typically carries a partial negative charge due to resonance delocalization, while the carbonyl carbon exhibits partial positive character [19] [24].

The fluorenyl aromatic system shows characteristic charge distribution patterns, with electron density concentrated on the aromatic rings. The hexanediamine chain displays relatively uniform charge distribution, with slight polarization toward the terminal amino group [20] [24].

Conformational Analysis

Computational conformational analysis explores the potential energy surface of the molecule and identifies preferred conformations. The hexanediamine chain flexibility allows for multiple conformational states, with energy barriers between different conformers affecting the dynamic behavior of the molecule [25] [17].

The carbamate linkage restricts rotation around the C-N bond due to partial double bond character, resulting in preferred planar or near-planar conformations. The fluorenyl system maintains rigid planarity, serving as a structural anchor that influences the overall molecular conformation [16] [14].

Thermodynamic Properties

DFT calculations provide thermodynamic parameters including formation enthalpies, free energies, and entropy values. These properties help predict the stability of the compound under various conditions and guide synthetic optimization [19] [22].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant